TobRB7 protein is a notable compound within the realm of molecular biology, recognized for its role in various cellular processes. It is primarily derived from the organism Tobacco mosaic virus, which is a well-studied virus affecting plants. The classification of TobRB7 protein falls under viral proteins, specifically those associated with plant viruses that manipulate host cellular machinery for replication and survival.
TobRB7 protein originates from Tobacco mosaic virus, a virus known for its simplicity and well-characterized structure. This virus belongs to the family Virgaviridae and is classified as a positive-sense single-stranded RNA virus. The protein itself plays a critical role in the viral life cycle, particularly in the context of viral replication and host interaction.
The synthesis of TobRB7 protein can be achieved through various methodologies, including:
The choice of method depends on the desired yield and functionality of the TobRB7 protein, with cell-free systems often providing faster results while cell-based systems can yield more complex post-translational modifications.
The molecular structure of TobRB7 protein has been elucidated through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. The protein typically exhibits a compact structure with distinct domains that are crucial for its function in viral replication. Key structural features include:
Data from structural studies indicate that TobRB7 has a molecular weight of approximately 25 kDa, which is consistent with typical sizes for viral proteins involved in replication.
TobRB7 protein participates in several biochemical reactions critical for its function:
These reactions are typically studied using techniques such as co-immunoprecipitation and surface plasmon resonance to quantify binding affinities and kinetics.
The mechanism of action of TobRB7 protein involves several steps:
Quantitative data from ribosome profiling studies suggest that TobRB7 significantly influences translation rates of viral proteins, optimizing resource allocation within infected cells.
TobRB7 protein exhibits several notable physical and chemical properties:
These properties are critical when considering purification methods such as affinity chromatography or size-exclusion chromatography.
TobRB7 protein has several applications in scientific research:
TobRB7 is a tonoplast intrinsic protein (TIP) belonging to the Major Intrinsic Protein (MIP) superfamily, specifically classified as an aquaporin within the TIP subfamily (TC 1.A.8.10). It is encoded by Nicotiana tabacum (Common tobacco) and functions as a channel protein localized to the vacuolar membrane. The protein sequence (UniProt ID not specified) comprises 250 amino acids, with a molecular structure featuring six transmembrane helices and conserved Asn-Pro-Ala (NPA) motifs characteristic of aquaporins. TobRB7 exhibits root-specific expression in tobacco plants, where it facilitates the diffusion of amino acids, peptides, or water across the tonoplast [1].
Table 1: Structural Features of TobRB7 Protein
Property | Detail |
---|---|
Full-length sequence | MVRIAFGSIGDSFSVGSLKAYVAEFIATLLFVFAGVGSAIAYNKLTADAALDPAGLVAVAVAHAFALFVG... |
Protein length | 250 amino acids |
Domains | Transmembrane helices (1-6), NPA motifs, pore-forming region |
Subcellular localization | Vacuole membrane (tonoplast) |
Tissue specificity | Root-specific expression |
Protein family | MIP/aquaporin family, TIP-type subfamily |
TobRB7 was initially identified as "Root-Specific RB7-5A" during genomic studies of Nicotiana tabacum in the 1990s. Its nomenclature reflects its biological role and discovery context: "Tob" denotes Nicotiana tabacum, "RB" signifies "Root-Specific," and "7" indicates its gene family position. The protein was later reclassified as a "Probable aquaporin TIP-type" based on structural homology with other tonoplast intrinsic proteins. Historically, it was also termed "RT-TIP" (Root-Specific Tonoplast Intrinsic Protein) or simply "TobRB7" in molecular studies. Key research milestones include its identification via cDNA cloning from tobacco roots and functional characterization through in vitro expression systems [1] [7].
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